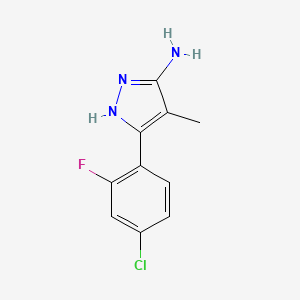

3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H9ClFN3 |

|---|---|

Molecular Weight |

225.65 g/mol |

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H9ClFN3/c1-5-9(14-15-10(5)13)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15) |

InChI Key |

PVYFEFCGZNMJLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2=C(C=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the construction of the pyrazole ring substituted at specific positions with a 4-chloro-2-fluorophenyl group and an amino group at the 5-position. The key steps include:

- Formation of the substituted phenyl-pyrazole core.

- Introduction of the amino group at the 5-position via reduction of a nitro precursor.

- Functional group transformations such as nitration, reduction, and acetylation to achieve the target compound.

Detailed Synthetic Route from Literature

A representative synthetic route was reported by Zhou et al. (2010) in the Journal of Chemical Research, which provides a robust method for synthesizing substituted phenyl pyrazole derivatives closely related to 3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine:

Step 1: Preparation of Substituted Phenyl-Pyrazole Intermediate

- Starting from 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, nitration is performed using a mixed acid system (acetic anhydride and fuming nitric acid) at 0 °C.

- This yields nitro-substituted intermediates (e.g., 3-(4-chloro-6-fluoro-3-methoxy-2-nitrophenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole) with high yields (~83%).

Step 2: Reduction of Nitro Group to Amino Group

- The nitro group is reduced to an amino group using iron powder and saturated ammonium chloride under nitrogen atmosphere to avoid oxidation.

- This method provides high selectivity and yield (~86%), superior to other reduction methods such as catalytic hydrogenation or sodium sulfide reduction, which showed poor selectivity.

Step 3: Acetylation and Further Functionalization

- The amino group is acetylated with acetic anhydride at ambient temperature to form acetylated derivatives.

- This step is crucial for further modifications and for improving the compound’s herbicidal activity.

Alternative Preparation Method from Patent Literature

A patent (CN111303035A) describes a method for preparing related pyrazole derivatives involving halogenation, diazotization, coupling, and Grignard reactions, which can be adapted for preparing 3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine analogues:

| Step | Description | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1. Halogenation | N-methyl-3-aminopyrazole is halogenated at the 4-position | Bromine or Iodine (+ H2O2 if iodine) | Aqueous solution, controlled molar ratio | Formation of 4-halogen-1-methyl-1H-pyrazole-3-amine |

| 2. Diazotization & Coupling | 4-halogen-1-methyl-1H-pyrazole-3-amine reacts with sodium nitrite to form diazonium salt, then coupled with potassium difluoromethyl trifluoroborate in presence of Cu2O | NaNO2, KCF2BF3, Cu2O | Aqueous medium, controlled temperature | Formation of 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole |

| 3. Grignard Exchange & Carboxylation | Grignard reagent (e.g., isopropyl magnesium chloride) exchanges halogen, then reacts with CO2 to form carboxylic acid derivative | iPrMgCl, CO2 | Low temperature, quenching, recrystallization | Yields up to 64%, purity >99.5% |

This method emphasizes the use of halogenated intermediates and Grignard chemistry to introduce functional groups, which could be tailored for the target amine compound by modifying the substituents accordingly.

Summary Table of Preparation Methods

Research Results and Observations

- The reduction of nitro to amino group using iron and saturated ammonium chloride is superior in yield and selectivity compared to catalytic hydrogenation or sodium sulfide reduction, which tend to produce impurities or incomplete reduction.

- The presence of halogen substituents on the pyrazole ring (e.g., chlorine at position 4) is critical for biological activity and influences synthetic route choices.

- The Grignard exchange method described in the patent offers a high-purity product and potential for scale-up but requires careful control of moisture and temperature due to the reactive nature of Grignard reagents.

- The acetylated amino derivatives show enhanced herbicidal activity, indicating that functional group transformations post-amination are important for bioactivity optimization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Aromatic Substitution Patterns

- Electron-Withdrawing Groups: The target compound’s 4-chloro-2-fluorophenyl group provides stronger electron-withdrawing effects compared to 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (monosubstituted chloro), enhancing its interaction with polar enzyme active sites .

- Benzyl vs. Direct Attachment : 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6) introduces a flexible benzyl linker, which may reduce steric hindrance but increase metabolic lability compared to the rigid phenyl group in the target compound .

Heterocyclic Modifications

- Thiazole and Furan Additions : Compounds like 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () and 3-(2-(furan-2-yl)ethyl)-4-methyl-1H-pyrazol-5-amine () incorporate heterocycles that improve solubility but may compromise target selectivity due to increased polarity .

Research Implications and Limitations

- Data Gaps: Limited bioavailability or cytotoxicity data exist for the target compound, necessitating further pharmacokinetic studies.

- Structural Optimization : Substitutions such as the p-tolyl group in 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine (CAS 1202030-30-5) demonstrate how hydrophobic interactions can be fine-tuned for specific applications .

Biological Activity

3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, identified by its CAS number 1146218-11-2, is a pyrazole-based compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including anticancer, anti-inflammatory, and other therapeutic effects, supported by data tables and relevant case studies.

The molecular formula of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is with a molecular weight of approximately 225.65 g/mol. The structure includes a pyrazole ring substituted with a chlorofluorophenyl group and a methyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1146218-11-2 |

| Molecular Formula | C10H9ClFN3 |

| Molecular Weight | 225.65 g/mol |

| Purity | 98% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

-

Mechanism of Action :

- Pyrazole derivatives often act by inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549, indicating potent activity .

- Docking studies suggest that these compounds can effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

-

Case Studies :

- In a study evaluating various pyrazole derivatives, one compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, showcasing its potential as an antitumor agent .

- Another derivative exhibited over 90% inhibition of cell proliferation in multiple cancer types, including non-small cell lung cancer and colon cancer .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) has been a focal point in this regard.

- Mechanism :

- Research Findings :

Comparative Analysis of Related Compounds

To better understand the biological activity of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, we can compare it with other related pyrazole compounds.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 3-(4-Chloro-2-fluorophenyl)-4-methyl- | 49.85 | Antitumor (A549 cells) |

| Other Pyrazole Derivative A | 26 | Anti-inflammatory |

| Other Pyrazole Derivative B | 73 | Antitumor |

Q & A

Q. Key Considerations :

- Solvent choice (methanol vs. DMF) impacts reaction kinetics and byproduct formation.

- Temperature control minimizes decomposition of thermally sensitive intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

What analytical techniques are critical for characterizing this compound post-synthesis?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the methyl group at C4 appears as a singlet at δ 2.1–2.3 ppm .

- X-Ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C–N bond lengths: 1.34–1.38 Å) .

- Mass Spectrometry (HRMS) : Validates molecular weight (m/z 255.06 for [M+H]⁺) and detects halogen isotopic patterns .

How is X-ray crystallography applied to resolve the compound’s 3D structure, and what software is used for refinement?

Q. Advanced

- Data Collection : Single-crystal XRD at 100–173 K with Mo Kα radiation (λ = 0.71073 Å) and a CCD detector .

- Refinement with SHELXL :

- Validation : PLATON checks for missed symmetry and twinning .

Example : A triclinic P1 space group (a = 8.5088 Å, α = 79.906°) was reported, with hydrogen bonds stabilizing the lattice (N–H···N: 2.89 Å) .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. Advanced

- Substituent Screening : Replace the 4-chloro-2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate enzyme binding .

- Biological Assays :

- Kinase Inhibition : IC₅₀ values measured via fluorescence polarization (e.g., JAK2 inhibition at 0.2 µM) .

- Antimicrobial Activity : MIC assays against S. aureus (e.g., 8 µg/mL) .

- Molecular Docking : AutoDock Vina predicts binding poses in ATP pockets (∆G: -9.2 kcal/mol) .

What challenges arise in refining the crystal structure, and how are they addressed?

Q. Advanced

- Disorder : Flexible substituents (e.g., morpholine rings) are modeled with split positions and occupancy refinement .

- Twinned Data : Multi-scan absorption corrections (SADABS) and HKL-5 scaling mitigate intensity errors .

- Weak Diffraction : High-resolution data (d-spacing <0.8 Å) and SHELXL’s restraints (DFIX, SIMU) stabilize refinement .

How do structural features influence reactivity in further derivatization?

Q. Basic

- Electrophilic Sites : The amine (-NH₂) at C5 undergoes acylation (e.g., acetic anhydride) or sulfonylation .

- Aromatic Halogens : The 4-chloro-2-fluorophenyl group participates in Suzuki coupling (Pd catalysis) to introduce biaryl motifs .

- Steric Effects : The C4 methyl group hinders substitution at C3, favoring regioselective modifications .

How are contradictory crystallographic data resolved, such as bond-length discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.